![molecular formula C5H10N2O B2365733 3-Amino-3-methylpyrrolidin-2-one CAS No. 105433-86-1](/img/structure/B2365733.png)
3-Amino-3-methylpyrrolidin-2-one
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Overview
Description
3-Amino-3-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 . It is used for research purposes .
Synthesis Analysis
Pyrrolidine compounds, including 3-Amino-3-methylpyrrolidin-2-one, are often synthesized through ring construction from different cyclic or acyclic precursors . The synthetic strategy for similar compounds often involves the preparation of NHTf-substituted pyrrolidines in high-yielding steps from the corresponding aldehydes .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine compounds, including 3-Amino-3-methylpyrrolidin-2-one, can undergo various chemical reactions. These include addition, nucleophilic substitution, elimination, and reduction, as well as the protection of the lactamic nitrogen .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrrolidin-2-one is a five-membered lactam found in both natural and synthetic compounds. Researchers have synthesized various pyrrolone and pyrrolidinone derivatives, which serve as versatile lead compounds for designing bioactive agents. These derivatives exhibit diverse biological activities, including:
Polymer Chemistry and Materials
Researchers investigate the use of pyrrolidin-2-one derivatives in polymerization reactions, potentially leading to novel polymers with tailored properties.
Mechanism of Action
While the specific mechanism of action for 3-Amino-3-methylpyrrolidin-2-one is not mentioned in the papers retrieved, pyrrolidine compounds are known to bind to enantioselective proteins . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Safety and Hazards
Future Directions
The future directions for research on 3-Amino-3-methylpyrrolidin-2-one and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in medicinal chemistry . The compound is available for purchase, indicating ongoing interest in its study.
properties
IUPAC Name |
3-amino-3-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(6)2-3-7-4(5)8/h2-3,6H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBCVDWUYMSGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methylpyrrolidin-2-one | |
CAS RN |
105433-86-1 |
Source
|
Record name | 3-amino-3-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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